Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate
CAS No.:
Cat. No.: VC13523445
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O3 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | methyl 3-phenyl-2-(pyrrolidine-1-carbonylamino)propanoate |
| Standard InChI | InChI=1S/C15H20N2O3/c1-20-14(18)13(11-12-7-3-2-4-8-12)16-15(19)17-9-5-6-10-17/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,16,19) |
| Standard InChI Key | OBSFQYXHSAQXDY-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCCC2 |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCCC2 |
Introduction
Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate is a synthetic compound that belongs to the class of amino acid derivatives. It features a unique structure, including a methyl ester group, a chiral center at the second carbon, and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating protein interactions and influencing neurotransmitter systems and inflammatory responses.
Synthesis
The synthesis of Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate typically involves multiple steps, although detailed synthesis protocols are not widely available in the literature. Generally, the synthesis of similar amino acid derivatives involves reactions such as peptide coupling and esterification.
Potential Applications:
-
Neurotransmitter Modulation: Potential therapeutic effects through interaction with specific receptors.
-
Inflammatory Response: Influence on pathways related to inflammation.
Comparison with Similar Compounds
Several compounds share structural similarities with Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate. These include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume